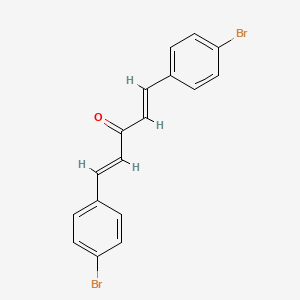
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one is an organic compound characterized by the presence of two bromophenyl groups attached to a penta-1,4-dien-3-one backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one typically involves an aldol condensation reaction. In a common method, 2 mmol of the starting material, such as (1E,4E)-1,5-bis(substitutedphenyl)penta-1,4-dien-3-one, is taken in a 50 ml round bottom flask. To this, 15 ml of glacial acetic acid is added, and the mixture is shaken vigorously to dissolve completely .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
化学反应分析
Types of Reactions
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while reduction could produce a diol. Substitution reactions could result in the formation of various substituted derivatives.
科学研究应用
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic uses, including as an antimicrobial or anticancer agent.
作用机制
The mechanism by which (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1,5-bis(4-methylphenyl)penta-1,4-dien-3-one: This compound has a similar structure but with methyl groups instead of bromine atoms.
Uniqueness
The presence of bromine atoms in (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific chemical reactions and applications where bromine’s electronic effects are advantageous.
属性
分子式 |
C17H12Br2O |
|---|---|
分子量 |
392.1 g/mol |
IUPAC 名称 |
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H12Br2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H/b11-5+,12-6+ |
InChI 键 |
WOPPTRDHNGHVRF-YDWXAUTNSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)Br)Br |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


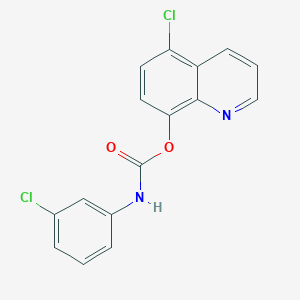
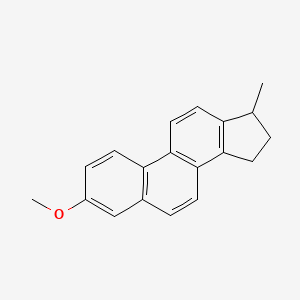



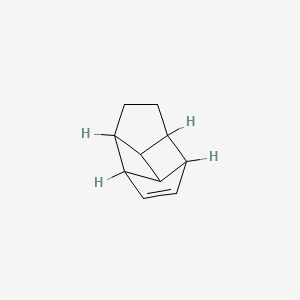



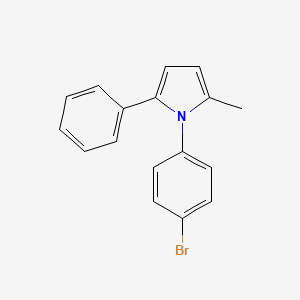
![7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione](/img/structure/B11943196.png)
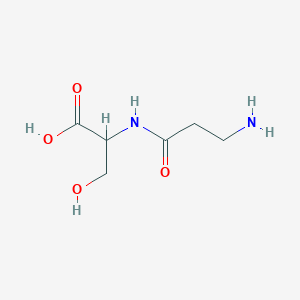
![(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B11943206.png)

